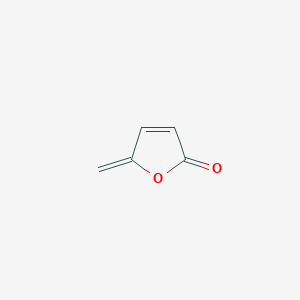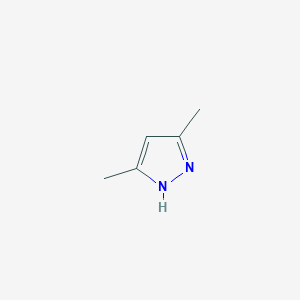
3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile (MPB) is a synthetic compound that has been used in a variety of scientific and laboratory applications. MPB has been studied for its potential to be used in the synthesis of various organic compounds, for its ability to act as a catalyst in organic reactions, and for its potential to be used as a pharmaceutical and biotechnological agent.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile has been used in a variety of scientific and laboratory applications, including the synthesis of organic compounds, the catalytic activation of organic reactions, and the potential use as a pharmaceutical and biotechnological agent. 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile has also been used in the synthesis of polymeric materials, such as polyurethanes, and in the synthesis of polysaccharides, such as chitosan.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile is not completely understood. It is believed that 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile acts as a catalyst in organic reactions by forming a reversible complex with the reactants. This complex is thought to facilitate the reaction by stabilizing the transition state of the reaction, thus allowing the reaction to occur more rapidly.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile have not been extensively studied. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to have a moderate effect on the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile in laboratory experiments include its relatively low cost, its availability in a variety of forms, and its stability under a wide range of conditions. However, there are some limitations to its use. For example, it is not soluble in water and is sensitive to light and heat. In addition, it is not suitable for use in certain types of reactions, such as those involving strong acids or bases.
Zukünftige Richtungen
The potential future directions for the use of 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile include its use as a catalyst for the synthesis of organic compounds, its use as a pharmaceutical and biotechnological agent, its use in the synthesis of polymeric materials, and its use in the synthesis of polysaccharides. In addition, further research is needed to understand the biochemical and physiological effects of 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile and to develop methods for its safe and effective use in laboratory experiments.
Synthesemethoden
3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile can be synthesized using a variety of methods, including the reaction of 2-butenenitrile with diphenoxyphosphine oxide in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out at temperatures between 80 °C and 120 °C in an inert atmosphere. The product is then purified by recrystallization or chromatography.
Eigenschaften
IUPAC Name |
(E)-4-diphenoxyphosphoryl-3-methylbut-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16NO3P/c1-15(12-13-18)14-22(19,20-16-8-4-2-5-9-16)21-17-10-6-3-7-11-17/h2-12H,14H2,1H3/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYIWTSEFXVTPC-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C#N)/CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16NO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














